An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Chloroacetate
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chloroacetate (MCA) is a versatile chemical intermediate belonging to the class of halogenated esters.[1] Its bifunctional nature, possessing both an ester group and a reactive chlorine atom, makes it a valuable building block in a wide range of organic syntheses.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structural features, and reactive characteristics of methyl chloroacetate, tailored for professionals in research and development.
Chemical Structure and Identification
Methyl chloroacetate is the methyl ester of chloroacetic acid.[3] The molecule consists of a central carbonyl carbon double-bonded to one oxygen and single-bonded to another oxygen and a chloromethyl group.[1]
Table 1: Structural and Identification Data for Methyl Chloroacetate
| Identifier | Value |
| IUPAC Name | methyl 2-chloroacetate[1][4] |
| Synonyms | Chloroacetic acid methyl ester, Methyl monochloroacetate[3][5] |
| CAS Registry Number | 96-34-4[4][5][6] |
| Molecular Formula | C₃H₅ClO₂[1][4][6] |
| Molecular Weight | 108.52 g/mol [1][4][5] |
| SMILES | COC(=O)CCl[4][7] |
| InChI Key | QABLOFMHHSOFRJ-UHFFFAOYSA-N[4] |
| Linear Formula | ClCH₂COOCH₃[7] |
Physicochemical Properties
Methyl chloroacetate is a clear, colorless liquid at room temperature with a characteristic pungent, fruity odor.[1][4][8] It is miscible with many common organic solvents but has limited solubility in water.[6][8]
Table 2: Key Physicochemical Properties of Methyl Chloroacetate
| Property | Value |
| Physical State | Colorless liquid[1][6] |
| Boiling Point | 129-131 °C[1][5] |
| Melting Point | -32 to -33 °C[1][5] |
| Density | 1.238 g/mL at 25 °C[7][8] |
| Solubility in Water | Slightly soluble (approx. 13.2 - 46 g/L at 20°C)[1][4] |
| Solubility in Organic Solvents | Highly soluble in ethanol, ether, acetone, and benzene[6][8] |
| Vapor Pressure | 5.3 mmHg at 25 °C[1] |
| Refractive Index | 1.422 at 20 °C[6][8] |
| Flash Point | 57 - 65 °C[1][9] |
| Autoignition Temperature | 869 °F (465 °C)[7][10] |
Reactivity and Chemical Behavior
The chemical reactivity of methyl chloroacetate is dictated by the presence of two key functional groups: the ester and the alkyl chloride. This allows it to participate in a variety of chemical transformations.
Nucleophilic Substitution
The chlorine atom on the α-carbon makes methyl chloroacetate an excellent substrate for SN2 reactions.[1] The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its use in the synthesis of various derivatives.[1]
Ester Hydrolysis
Under both acidic and basic conditions, the ester group of methyl chloroacetate can undergo hydrolysis to yield chloroacetic acid and methanol.[1] The reaction is typically accelerated by heat and the presence of strong acids or bases.[1]
Other Reactions
-
Transesterification: The methyl ester can be exchanged with other alcohol moieties in the presence of a suitable catalyst.[1]
-
Grignard Reactions: It can react with Grignard reagents, leading to the formation of more complex carbon skeletons.[1]
-
Reactions with Amines: Methyl chloroacetate readily reacts with amines, which can lead to either nucleophilic substitution at the chlorine atom to form amino acid derivatives or aminolysis of the ester to yield chloroacetamides, depending on the reaction conditions.[1]
Experimental Protocols: Synthesis of Methyl Chloroacetate
The most common method for the industrial preparation of methyl chloroacetate is the esterification of chloroacetic acid with methanol.[8][11]
Materials and Equipment
-
Chloroacetic acid
-
Methanol
-
Sodium carbonate (for neutralization)
-
Three-necked flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Ester separator (Dean-Stark apparatus or similar)
-
Distillation apparatus (for atmospheric and vacuum distillation)
Procedure
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an ester separator, chloroacetic acid and methanol are mixed. A common weight ratio is 0.366:1 of methanol to chloroacetic acid.[11]
-
Esterification: The mixture is heated with continuous stirring to a temperature of 105-110 °C.[11] During the reaction, a ternary azeotrope of methyl chloroacetate, water, and methanol is continuously distilled off.[11]
-
Separation: The distilled azeotrope is collected in the ester separator. The mixture separates into two layers. The upper organic layer, rich in methyl chloroacetate, is collected, while the lower aqueous layer, containing methanol and water, is returned to the reaction flask to drive the equilibrium towards product formation.[11]
-
Neutralization: The collected crude ester is neutralized with a sodium carbonate solution to remove any unreacted chloroacetic acid.[11]
-
Purification: The neutralized crude product is purified by a two-step distillation process. First, an atmospheric distillation is performed to remove any low-boiling impurities (fractions below 130 °C).[11] Subsequently, the residue is subjected to vacuum distillation, and the fraction collected at 65 °C under 8 kPa is the purified methyl chloroacetate.[11] This process typically yields a product with a purity of about 96%.[11]
Safety and Handling
Methyl chloroacetate is a toxic and corrosive substance.[12][13] It is harmful if inhaled, swallowed, or absorbed through the skin.[1][14] Contact can cause severe irritation and burns to the skin and eyes.[12] It is also a combustible liquid.[9][12] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical.[5][12] Work should be conducted in a well-ventilated area or under a fume hood.[5][13] Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[12]
Applications in Research and Development
The unique reactivity of methyl chloroacetate makes it a valuable intermediate in the synthesis of a wide range of organic compounds. It is extensively used in the pharmaceutical and agrochemical industries.[5] For instance, it is a key precursor in the production of some pesticides and herbicides.[2][5] In pharmaceutical research, it is used in the synthesis of various drug molecules, including vitamins and sulfa drugs.[5][15] Its ability to introduce a chloroacetyl group into a molecule is a common strategy for further functionalization in medicinal chemistry.[2]
References
- 1. Understanding Methyl Chloroacetate: Comprehensive Guide [highmountainco.com]
- 2. nbinno.com [nbinno.com]
- 3. Acetic acid, chloro-, methyl ester [webbook.nist.gov]
- 4. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. srdrugs.in [srdrugs.in]
- 6. methyl chloroacetate [chemister.ru]
- 7. Methyl chloroacetate 99 96-34-4 [sigmaaldrich.com]
- 8. Methyl chloroacetate | 96-34-4 [chemicalbook.com]
- 9. ICSC 1410 - METHYL CHLOROACETATE [inchem.org]
- 10. METHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. echemi.com [echemi.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. CN102875378A - Synthetic method of methyl chloroacetate - Google Patents [patents.google.com]
